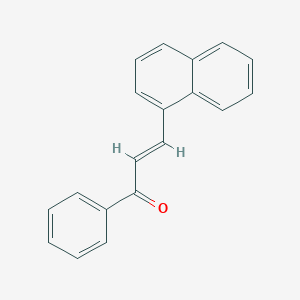
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-, also known as β-naphthylstyrene ketone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a yellowish powder that is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- varies depending on its application. In OLEDs and OPVs, this compound acts as a hole transport material, facilitating the movement of positive charges. In anticancer therapy, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In PDT, this compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. In metal ion detection, this compound binds to metal ions, leading to a change in its fluorescence properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this compound has low toxicity and good biocompatibility, making it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its low solubility in water and its potential toxicity towards living organisms.
Direcciones Futuras
There are several future directions for the research on 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of its potential applications in other fields, such as sensing and catalysis. Furthermore, the development of new derivatives of this compound with improved properties and lower toxicity is also an area of interest for future research.
Métodos De Síntesis
The synthesis of 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- can be achieved through various methods. One of the commonly used methods is the Claisen-Schmidt condensation reaction, which involves the condensation of benzaldehyde and β-naphthyl methyl ketone in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and a photosensitizer for photodynamic therapy (PDT). In addition, this compound has also been used as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
42299-49-0 |
|---|---|
Nombre del producto |
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- |
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
(E)-3-naphthalen-1-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H14O/c20-19(17-8-2-1-3-9-17)14-13-16-11-6-10-15-7-4-5-12-18(15)16/h1-14H/b14-13+ |
Clave InChI |
DUXOKTVNGKSFTK-BUHFOSPRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




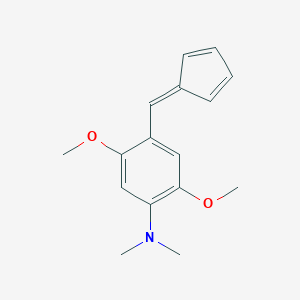
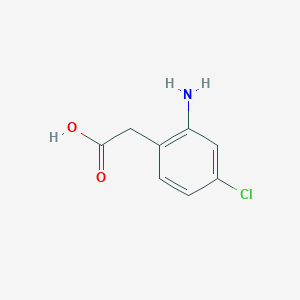
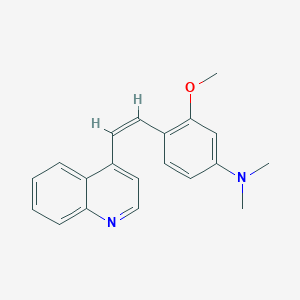
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)

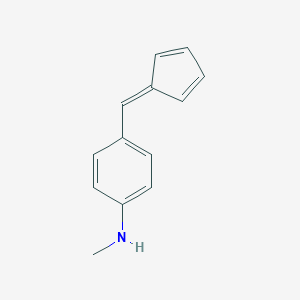
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
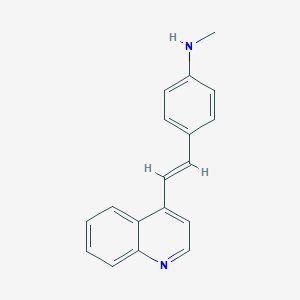
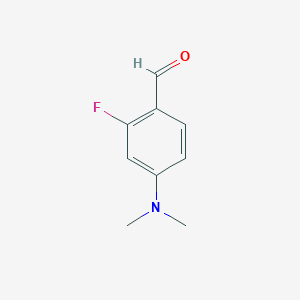

![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)